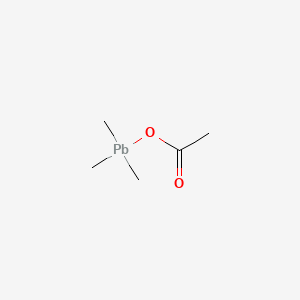

Trimethyllead acetate

Description

Properties

IUPAC Name |

trimethylplumbyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.3CH3.Pb/c1-2(3)4;;;;/h1H3,(H,3,4);3*1H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMVIEUWJUEIKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205733 | |

| Record name | Trimethyllead acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-19-3 | |

| Record name | Trimethyllead acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5711-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyllead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyllead acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyllead acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxytrimethylplumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLLEAD ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC2BHY6YVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Trimethyllead Acetate

Established Synthetic Pathways for Organolead Compounds Leading to Trimethyllead (B1239934) Acetate (B1210297)

The formation of the trimethyllead moiety is a prerequisite for the synthesis of trimethyllead acetate. Established methods for creating carbon-lead bonds in organolead compounds often serve as the foundational steps.

One of the most common and general routes to tetraalkyllead compounds involves the reaction of lead(II) chloride with Grignard reagents. wikipedia.orgchemeurope.com For instance, the reaction between methylmagnesium chloride and lead(II) chloride yields tetramethyllead (B1204573). wikipedia.orgchemeurope.com Similarly, organolithium reagents can be employed. The resulting tetramethyllead can serve as a starting material, where one methyl group is cleaved to form a trimethyllead salt, which can then be treated with an acetate source.

Another established pathway involves the reaction of a lead(IV) salt, typically lead tetraacetate, with organometallic reagents. While lead tetraacetate reacts directly with certain activated aromatic compounds in electrophilic aromatic substitution to form aryllead triacetates, its reaction with alkylating agents can be more complex. wikipedia.org

A general approach for synthesizing organolead compounds of the type R₂PbX₂ and R₃PbX involves the use of di-Grignard or organodilithio compounds with a diorganolead dihalide. researchgate.net Following this logic, a trimethyllead halide could be synthesized first, followed by a salt metathesis reaction with a suitable acetate salt (e.g., silver acetate) to yield this compound.

The synthesis of related organolead acetates, such as diaryllead diacetates, has been achieved with high purity through procedures involving the reaction of ArSn(C₄H₉-n)₃ with Pb(OAc)₄ in the presence of a mercury catalyst. researchgate.net This highlights the utility of transmetalation reactions in forming organolead acetates.

A summary of relevant foundational reactions is presented below.

| Reactants | Products | Reaction Type | Reference |

| Methylmagnesium chloride + Lead(II) chloride | Tetramethyllead | Grignard Reaction | wikipedia.orgchemeurope.com |

| Anisole + Lead tetraacetate | p-Methoxyphenyllead triacetate | Electrophilic Aromatic Substitution | wikipedia.org |

| Di-Grignard/Organodilithio + (Diorgano)lead dihalide | Heterocyclic organolead compound | Grignard/Organolithium Reaction | researchgate.net |

Alternative and Specialized Synthesis Approaches for this compound

Beyond the classical methods, more specialized techniques have been developed for the synthesis of organolead compounds, which can be adapted for this compound.

Transmetalation Reactions: Sn-Pb (tin-lead) and B-Pb (boron-lead) exchange reactions are versatile procedures for generating organolead triacetates. iupac.org These methods can be applied to create a variety of aryllead, vinyllead, and alkynyllead triacetates. iupac.org A similar exchange reaction could be envisioned using a trimethyltin (B158744) or trimethylboron precursor to generate the trimethyllead cation.

Synthesis from Metallic Lead: A direct and specialized synthesis has been demonstrated for isotopically-labeled trimethyllead compounds. In this method, ²⁰⁶Pb-enriched metallic lead is reacted with iodomethane (B122720) in a closed system to produce ²⁰⁶Pb-labeled trimethyllead. researchgate.net The resulting trimethyllead iodide could then be converted to the acetate.

Anion Exchange: The synthesis of related diaryllead dinitrate dihydrates is readily accomplished by precipitating them with nitric acid from solutions of the corresponding diaryllead diacetates in acetic acid. researchgate.net This indicates that the acetate ligand is relatively labile and can be easily exchanged. This suggests a straightforward pathway to this compound by reacting another trimethyllead salt (e.g., nitrate (B79036), halide) with acetic acid or an acetate salt. The crystal structure of trimethyllead nitrate monohydrate, [PbMe₃(NO₃)(H₂O)], was obtained as a byproduct during the synthesis of dimethyllead dinitrate, further highlighting the accessibility of these trimethyllead salts. researchgate.net

Precursor Reactivity and Selectivity in this compound Formation

The reactivity of precursors is a critical factor influencing the success and selectivity of the synthesis. The carbon-lead (C-Pb) bond is inherently weak, making organolead compounds susceptible to homolytic cleavage to form free radicals. wikipedia.orgchemeurope.com In tetramethyllead, the C-Pb bond has a dissociation energy of approximately 204 kJ/mol. wikipedia.org

In reactions involving plumbation of aromatic compounds with lead tetraacetate, the reaction is generally limited to aromatics that are more reactive than fluorobenzene, demonstrating a degree of selectivity based on the electronic properties of the substrate. iupac.org

The mechanism for many organolead reactions, particularly those involving the formation of new bonds at the expense of a lead-ligand bond, often involves ligand exchange followed by ligand coupling. iupac.org For example, in the arylation of phenols with aryllead triacetates, the proposed mechanism involves an initial nucleophilic displacement of an acetate group by the phenol (B47542) to form a diorganolead intermediate. chemeurope.comiupac.org This intermediate can then undergo ligand coupling, which is a thermodynamically favorable process that changes the oxidation state of lead from Pb(IV) to Pb(II). iupac.org The presence of coordinating solvents or additives, like pyridine, can play a crucial role by binding to the lead atom during the reaction. chemeurope.com

| Feature | Description | Significance in Synthesis | Reference |

| C-Pb Bond Strength | Weak, with a dissociation energy of ~204 kJ/mol in tetramethyllead. | Facilitates homolytic cleavage and makes compounds thermally sensitive. | wikipedia.org |

| Ligand Exchange | Precursor ligands (e.g., acetate) can be displaced by nucleophiles. | A key step in forming intermediates for further reactions. | iupac.org |

| Ligand Coupling | Organo-groups on the lead center couple, reducing Pb(IV) to Pb(II). | The driving force for many C-C bond-forming reactions using organolead reagents. | iupac.org |

| Substrate Selectivity | Plumbation with Pb(OAc)₄ is typically limited to activated aromatics. | The choice of precursor and reaction conditions dictates the scope of the synthesis. | iupac.org |

Purification and Characterization Techniques for Synthesized this compound

Once synthesized, this compound must be purified and its identity confirmed through various analytical techniques.

Purification: Purification methods for organolead compounds include precipitation and crystallization. For example, diaryllead dinitrates can be purified by precipitation from acetic acid solutions. researchgate.net Given that this compound is a solid, recrystallization from an appropriate solvent system would be a primary method of purification. For some thermally unstable organolead compounds, such as certain vinyllead triacetates, purification is bypassed by generating them in situ immediately before their intended use. iupac.org

Characterization: A suite of spectroscopic and analytical methods is used to characterize organolead compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool. ¹H NMR is used to determine the formation constants of trimethyllead(IV) complexes in solution by observing the chemical shift of the methyl protons. researchgate.net ¹³C and ²⁰⁷Pb NMR spectroscopy provide detailed information about the electronic environment of the lead atom and the surrounding carbon framework. researchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups, such as the acetate carbonyl stretch, providing structural confirmation. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the lead atom. The structures of related compounds like trimethyllead nitrate monohydrate researchgate.net and various diorganolead complexes researchgate.net have been determined using this method.

Mass Spectrometry: Techniques like Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICPMS) are used for the speciation and quantification of organolead compounds after derivatization. researchgate.net

Reactivity and Transformational Pathways of Trimethyllead Acetate

Chemical Transformations of Trimethyllead (B1239934) Acetate (B1210297) in Aqueous Environments

The behavior of trimethyllead acetate in water is characterized by a series of complex equilibrium reactions. These reactions involve its dissociation and subsequent interactions with various components naturally present in aqueous systems.

In aqueous solutions, this compound dissociates to form the trimethyllead(IV) cation, (CH₃)₃Pb⁺. This cation then undergoes hydrolysis, reacting with water molecules. The primary hydrolysis product is trimethyllead hydroxide (B78521), (CH₃)₃PbOH, which is formed through a reaction with a hydroxide ion. researchgate.netcdnsciencepub.com A dinuclear species, ((CH₃)₃Pb)₂OH⁺, can also be formed. researchgate.netcdnsciencepub.com

The equilibrium constants for the formation of these hydroxide complexes have been determined using proton magnetic resonance spectroscopy, by observing the chemical shift of the methyl protons as a function of pH. researchgate.netcdnsciencepub.com

Table 1: Equilibrium Constants for Trimethyllead(IV) Hydroxide Species

| Reaction | Log K |

|---|---|

| (CH₃)₃Pb⁺ + OH⁻ ⇌ (CH₃)₃PbOH | 6.13 |

| 2(CH₃)₃Pb⁺ + OH⁻ ⇌ ((CH₃)₃Pb)₂OH⁺ | 7.69 |

Source: cdnsciencepub.com

The trimethyllead(IV) cation readily forms complexes with various carboxylic acid ligands. cdnsciencepub.com The stability of these complexes is directly related to the basicity of the carboxylate ligand; as the pKa of the carboxylic acid increases, so does the formation constant of the corresponding trimethyllead complex. researchgate.netcdnsciencepub.com This indicates that stronger bases, which are the conjugate bases of weaker acids, form more stable complexes with the trimethyllead cation. researchgate.net

Studies using proton magnetic resonance have shown that the formation constants for these complexes can be determined by monitoring the pH-dependent chemical shifts of the methyl protons of the trimethyllead moiety. cdnsciencepub.com Despite the formation of these complexes, the lead-207-proton coupling constant remains largely unaffected, suggesting that the fundamental nature of the Pb-C bond is not significantly altered by complexation with carboxylates. cdnsciencepub.com This complexation behavior is significant in environmental and biological systems where a variety of carboxylic acids are present. wisc.edu

Table 2: Formation Constants for Trimethyllead(IV) Complexes with Carboxylic Acid Ligands

| Ligand | pKa of Ligand | Log K (formation) |

|---|---|---|

| Oxalate | 2.75 | 2.50 |

| Malonate | 3.52 | 3.06 |

| Succinate | 4.31 | 3.25 |

| Glutarate | 4.47 | 3.32 |

| Adipate | 4.52 | 3.33 |

| Acetate | 4.95 | 3.48 |

Source: cdnsciencepub.com

Trimethyllead(IV) also interacts with a wide array of inorganic ligands present in aqueous environments. researchgate.netcdnsciencepub.com The formation constants for these complexes are generally modest, and the extent of complex formation is strongly influenced by pH. cdnsciencepub.com At high pH, the formation of trimethyllead hydroxide, (CH₃)₃PbOH, competes with the binding of other inorganic ligands. researchgate.netcdnsciencepub.com Conversely, at low pH, the protonation of the inorganic ligands can inhibit complex formation. researchgate.netcdnsciencepub.com

There appears to be no significant selectivity for any particular type of inorganic ligand. researchgate.net This suggests that in complex environmental or biological fluids, the trimethyllead(IV) cation is likely to be distributed among various ligands, including chloride. researchgate.netcdnsciencepub.com The formation of the neutral complex, (CH₃)₃PbCl, is particularly noteworthy as its lack of charge could increase its lipid solubility, potentially affecting its transport across biological membranes. cdnsciencepub.com

Proton NMR spectroscopy has been a key technique for determining the formation constants of these inorganic complexes. researchgate.netcdnsciencepub.com

Table 3: Formation Constants for Trimethyllead(IV) Complexes with Inorganic Ligands

| Ligand | Log K (formation) |

|---|---|

| SO₃²⁻ | 3.82 |

| SeO₃²⁻ | 4.08 |

| S₂O₃²⁻ | 1.83 |

| SCN⁻ | 0.95 |

| HPO₄²⁻ | 4.81 |

| CO₃²⁻ | 4.14 |

| Cl⁻ | 1.00 |

| Br⁻ | 0.82 |

| I⁻ | 0.60 |

Source: cdnsciencepub.com

Complexation Chemistry of Trimethyllead(IV) with Carboxylic Acid Ligands

Mechanisms of Conversion to Other Organolead Species

Trimethyllead compounds are not static in the environment and can undergo transformations into other organolead species, most notably the more volatile and tetra-substituted tetramethyllead (B1204573).

One of the key transformation pathways for trimethyllead compounds is abiotic disproportionation, which results in the formation of tetramethyllead (TML), (CH₃)₄Pb. researchgate.net This chemical process, rather than biological methylation, is considered the primary mechanism for the conversion of trimethyllead to tetramethyllead in natural systems. researchgate.netresearchgate.net

The reaction can be facilitated by the presence of sulfide (B99878) ions. In this proposed mechanism, trimethyllead cations react with sulfide to form an intermediate, bis(trimethyllead) sulfide, [((CH₃)₃Pb)₂S]. This intermediate is unstable and subsequently disproportionates to yield tetramethyllead and a less substituted lead species. researchgate.net This process has been observed to occur under sterile conditions, confirming its abiotic nature.

Environmental conditions play a crucial role in the chemical conversion of this compound. The presence of sulfides, often generated by sulfate-reducing bacteria in anaerobic sediments, is a key factor in promoting the disproportionation reaction to form tetramethyllead. researchgate.net The formation of the bis(trimethyllead) sulfide intermediate is a critical step in this pathway. researchgate.net

The pH of the environment also has a significant impact. The formation of tetramethyllead from inorganic lead compounds has been observed to be favored at lower pH values, typically in the range of 3.5 to 5.5. publications.gc.ca However, when starting from this compound, an organic lead(IV) compound, the production of tetramethyllead increases as the pH is increased. publications.gc.ca This highlights the complexity of these transformation pathways and their dependence on the specific lead species and the surrounding chemical matrix. The availability and speciation of other anions are also influential, as they can compete with sulfide for complexation with the trimethyllead cation, thereby affecting the rate and extent of conversion. researchgate.netpublications.gc.ca The adsorption of organolead compounds onto sediments, which is also pH-dependent, can further influence their reactivity and transformation pathways. researchgate.netscielo.org.mx

Abiotic Disproportionation Reactions of this compound to Tetramethyllead

Comparative Reactivity Studies of this compound with Other Group IVb Metal Acetates

The reactivity of organometallic acetates of Group IVb elements, with the general formula (CH₃)₃MOCOCH₃ (where M = C, Si, Ge, Sn, Pb), is significantly influenced by the nature of the central metal atom. Comparative studies reveal distinct trends in bond characteristics and electronic effects as one descends the group from silicon to lead. These differences are primarily elucidated through spectroscopic analysis, which provides insight into the polarity of the metal-oxygen bond and the inductive effects exerted by the trimethylmetal groups.

Infrared (IR) spectroscopy is a powerful tool for characterizing organometallic compounds, as the vibrational frequencies of bonds are directly related to their strength and the masses of the connected atoms. libretexts.org In the case of Group IVb trimethylmetal acetates, the positions of the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations are particularly revealing. cdnsciencepub.com

Analysis of the IR spectra for the series (CH₃)₃MOCOCH₃ shows a distinct trend. As the metal (M) changes from carbon to silicon, germanium, and then to tin and lead, the carbonyl absorption bands shift to lower frequencies, while the carbon-oxygen skeletal absorptions shift to higher frequencies. cdnsciencepub.com Carbonyl stretching vibrations around 1750 cm⁻¹ are generally indicative of a covalent ester linkage, whereas values closer to 1570 cm⁻¹ and 1425 cm⁻¹ suggest ionic bonding, characteristic of an acetate anion. cdnsciencepub.com

For instance, trimethylsilyl (B98337) acetate and trimethylgermyl acetate show C=O stretching frequencies that suggest a predominantly covalent character in their Si-O and Ge-O bonds, respectively. cdnsciencepub.com In contrast, the infrared spectrum of this compound is best interpreted as a superposition of absorptions from the trimethyllead cation, [(CH₃)₃Pb]⁺, and the acetate anion, [CH₃COO]⁻. cdnsciencepub.com This indicates a highly polar, essentially ionic, nature for the Pb-O bond. cdnsciencepub.com The trend suggests that the polarity of the M-O bond increases significantly down the group. cdnsciencepub.com

| Compound | Metal (M) | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | C-O (Skeletal) Stretching Frequency (cm⁻¹) | Inferred M-O Bond Character | Reference |

| tert-Butyl acetate | C | ~1759 | ~1243 | Covalent | cdnsciencepub.com |

| Trimethylsilyl acetate | Si | ~1725 | ~1272 | Predominantly Covalent | cdnsciencepub.com |

| Trimethylgermyl acetate | Ge | ~1715 | ~1285 | Predominantly Covalent | cdnsciencepub.com |

| Trimethyltin (B158744) acetate | Sn | - | - | Increasingly Ionic | cdnsciencepub.com |

| This compound | Pb | ~1570 | ~1425 | Predominantly Ionic | cdnsciencepub.com |

Note: Specific frequency values for Trimethyltin acetate were not detailed in the primary source but follow the established trend. The values for this compound reflect the characteristic frequencies of an ionic acetate.

The electronic properties of the trimethylmetal group, (CH₃)₃M-, play a crucial role in determining the reactivity and bond characteristics of the corresponding acetates. The observed shift in carbonyl stretching frequencies can be attributed to the inductive effects of these groups. cdnsciencepub.com

The lowering of the C=O vibrational frequency in the series from (CH₃)₃C- to (CH₃)₃Si- and (CH₃)₃Ge- suggests an increasing electron-releasing (+I) effect from the (CH₃)₃M- group. cdnsciencepub.com This positive inductive effect increases the electron density on the acetate's carbonyl oxygen, which weakens the C=O double bond and consequently lowers its stretching frequency. cdnsciencepub.com Based on this spectroscopic evidence, the order of electron release among these groups is determined to be (CH₃)₃Ge > (CH₃)₃Si > (CH₃)₃C. cdnsciencepub.com

This primary inductive effect is opposed by a potential negative inductive effect (-I) that could arise from the back-donation of electron density from the oxygen p-orbitals to the vacant d-orbitals of the metal (dπ-pπ bonding), particularly for silicon and germanium. cdnsciencepub.com However, the experimental data, which shows a consistent decrease in the C=O frequency, indicates that the positive inductive effect of electron release from the metal to the acetate group is the dominant factor. cdnsciencepub.com

| Trimethylmetal Group | Dominant Electronic Effect | Consequence on Carbonyl Group | Order of Electron Release | Reference |

| (CH₃)₃C- | Weakest +I Effect | Highest C=O Frequency | 3 | cdnsciencepub.com |

| (CH₃)₃Si- | Intermediate +I Effect | Intermediate C=O Frequency | 2 | cdnsciencepub.com |

| (CH₃)₃Ge- | Strongest +I Effect | Lowest C=O Frequency | 1 | cdnsciencepub.com |

| (CH₃)₃Pb- | Strongest +I Effect | Leads to ionic bond character | - | cdnsciencepub.com |

Advanced Analytical Methodologies for Trimethyllead Speciation

Chromatographic Separation Techniques for Trimethyllead (B1239934) Compounds

Chromatography is a fundamental step in the speciation analysis of trimethyllead, allowing for its separation from other lead compounds and matrix interferences. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the premier separation techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Ion Exchange

High-performance liquid chromatography (HPLC) is a versatile technique for separating ionic alkyllead species. When coupled with ion-exchange chromatography, it provides a robust method for the specific analysis of trimethyllead in complex samples.

In one method, trimethyllead is extracted from acidified mammalian tissues into a chloroform/ethyl acetate (B1210297) mixture. nih.govoup.com This extract is then analyzed using a Partisil SCX-10 cation exchange column with a mobile phase of 0.167M ammonium (B1175870) citrate (B86180) in a 70:30 methanol-water solution. nih.govoup.com This system effectively separates trimethyllead, which can then be quantified by a detector. nih.govoup.com The use of an ammonium citrate eluent in an isocratic mode results in the elution of trimethyllead in a narrow band. oup.com

The choice of the stationary phase is crucial. Strong ion-exchange functional groups are persistently ionized, whereas the ionization of weak ion-exchange groups is dependent on the pH of the mobile phase. shimadzu.com The appropriate stationary phase is selected based on the charge and properties of the analyte. shimadzu.com For instance, in the separation of oligonucleotides, an anion exchange column is used, and separation is based on the number of phosphate (B84403) groups, which dictates the negative charge. shimadzu.com

Different HPLC modes, including reversed-phase, ion-pairing, and ion-exchange, have been investigated for the speciation of inorganic lead and various trialkyllead species like trimethyllead chloride (TML). nih.gov For certain detection methods, a reversed-phase separation with a gradient of methanol (B129727) and water containing sodium 1-pentanesulfonate at a specific pH can achieve rapid separation of inorganic lead, trimethyllead, and other organolead compounds. researchgate.net

Table 1: HPLC-Ion Exchange Parameters for Trimethyllead Analysis

| Parameter | Specification | Source |

| Column | Partisil SCX-10 Cation Exchange | nih.gov, oup.com |

| Mobile Phase | 0.167M Ammonium Citrate in 70:30 Methanol:Water | nih.gov, oup.com |

| Elution Mode | Isocratic | oup.com |

| Analyte | Trimethyllead | nih.gov, oup.com |

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of less volatile organolead compounds like trimethyllead, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. dss.go.th This is commonly achieved through ethylation or propylation using reagents like sodium tetraethylborate or Grignard reagents. dss.go.thnih.gov

The choice of detector coupled with GC is critical for achieving the desired sensitivity and selectivity. Common detectors include:

Atomic Absorption Spectrometry (AAS): GC-AAS is a widely used combination for the specific determination of organometallic compounds. oieau.friupac.orgslideshare.net The interface between the GC and AAS is straightforward. oieau.frpublications.gc.ca The GC separates the derivatized organolead compounds, and the AAS provides element-specific detection, ensuring high precision and low detection limits. slideshare.net

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES): This detector offers high sensitivity, comparable to some other advanced detectors. nih.govacs.org Multicapillary GC coupled with MIP-AES allows for the rapid, species-selective screening of organolead compounds, with analysis times as short as 10 seconds for separating five tetraalkyllead species. rsc.org

Mass Spectrometry (MS): GC-MS provides molecular information, making it an intrinsically specific option for identifying organolead species. nih.govacs.org

Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (ICP-TOFMS): This is one of the most sensitive detection systems, capable of achieving absolute detection limits in the femtogram range for organolead compounds. nih.govacs.org

The selection of the carrier gas in GC, such as helium, argon, or nitrogen, is often dictated by the requirements of the detector. libretexts.org

Table 2: Comparison of GC Detectors for Organolead Speciation

| Detector | Advantages | Disadvantages | Absolute Detection Limits (as Pb) | Source |

| MS | High specificity (molecular information) | Lower sensitivity compared to MIP-AES and ICP-TOFMS | - | nih.gov, acs.org |

| MIP-AES | High sensitivity | Prone to interferences due to small plasma size | Similar to ICP-TOFMS (except for diethyllead) | nih.gov, acs.org |

| ICP-TOFMS | Most sensitive | More complex interface required | ~15 fg | nih.gov, acs.org |

Solid Phase Microextraction (SPME) and Headspace SPME in Analytical Workflows

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that has been integrated into analytical workflows for trimethyllead speciation. researchgate.netresearchgate.netnih.gov It involves the extraction and concentration of analytes from a sample onto a coated fiber. tandfonline.com SPME can be performed in two modes: direct immersion (DI-SPME), where the fiber is placed directly in the sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. researchgate.netnih.gov

In-tube SPME is a more recent development where the extraction occurs within a capillary column, which can then be directly coupled to an HPLC system. researchgate.netmdpi.com This technique has been successfully applied to the determination of trimethyllead and triethyllead (B1240127) in aqueous samples, coupled with mass spectrometry for detection. researchgate.nettandfonline.com

The integration of SPME into analytical methods offers several advantages, including automation, miniaturization, and reduced analysis time and solvent consumption. nih.gov

Spectrometric Detection and Quantification Methods

Following chromatographic separation, highly sensitive and specific spectrometric techniques are employed for the detection and quantification of trimethyllead.

Atomic Absorption Spectrometry (AAS) and Electrothermal Atomic Absorption Spectrometry (ETAAS)

Atomic Absorption Spectrometry (AAS) is a common detection method coupled with both GC and HPLC for organolead speciation. dss.go.thiupac.org In GC-AAS systems, the eluent from the GC is passed into the AAS for element-specific detection. slideshare.net

Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as flameless atomic absorption spectrometry, offers higher sensitivity than flame AAS, with detection limits at the nanogram level or lower for many metals. nih.govoup.comoieau.fr This makes it particularly suitable for trace environmental analysis. oieau.fr For instance, after HPLC separation, fractions of the eluate containing trimethyllead can be collected and analyzed by ETAAS. nih.govoup.com It's important to note that for complex mixtures containing multiple lead species, ETAAS should be coupled with a separation technique like GC or HPLC to ensure accurate speciation. dss.go.th

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful detection technique known for its very low detection limits, wide linear dynamic range, and ability to provide isotopic information. acs.orgepa.govump.edu.pl When coupled with HPLC or GC, it provides a highly sensitive and specific method for the speciation of organolead compounds. acs.orgnih.govthermofisher.com

HPLC-ICP-MS has been used for the speciation of inorganic lead and trialkyllead species. nih.gov While gradient elution in HPLC can sometimes destabilize the plasma in the ICP-MS, isocratic separations can be optimized to provide a compromise between plasma stability and chromatographic resolution. nih.gov The detection limits using ICP-MS are significantly lower—by up to three orders of magnitude—compared to detection by ICP-AES. nih.gov

GC-ICP-MS is another powerful combination. thermofisher.com The use of a multicollector ICP-MS (MC-ICP-MS) allows for high-precision isotope ratio analysis of the separated organolead compounds, which can help in identifying their sources. thermofisher.com The development of advanced interfaces, like the GCI Series Interface, facilitates the coupling of GC to MC-ICP-MS. thermofisher.com The high sensitivity of ICP-MS allows for the detection of trimethyllead and other organolead species at ultra-trace levels (sub ng/L). nih.gov

Electrospray Ionization Mass Spectrometry (ES-MS) for Molecular and Elemental Speciation

Electrospray Ionization Mass Spectrometry (ES-MS) has emerged as a powerful tool for the speciation of organometallic compounds like trimethyllead. researchgate.net This soft ionization technique allows for the transfer of ions from a solution into the gaseous phase with minimal fragmentation, making it highly suitable for the analysis of thermally fragile species. researchgate.netnih.gov When coupled with a separation technique like high-performance liquid chromatography (HPLC), ES-MS provides a robust method for the determination of trimethyllead and other organolead species in aqueous samples. researchgate.nettandfonline.com

An analytical method coupling in-tube solid-phase microextraction (SPME) and HPLC with a quadrupole mass spectrometer using an electrospray interface has been developed for the determination of trimethyllead (TML) and triethyllead (TEL). researchgate.net This method allows for the simultaneous monitoring of both the elemental lead ion (208Pb+) and the molecular ions of TML (m/z 253) and TEL (m/z 295), providing comprehensive speciation information. researchgate.nettandfonline.com The complete separation and detection of TML and TEL can be achieved in under five minutes. researchgate.nettandfonline.com The precision of this method is reported to be greater than 5%, with estimated limits of detection of 11.3 ng/mL for TML and 12.6 ng/mL for TEL. tandfonline.com

The versatility of ES-MS allows for its application in various speciation studies, including the differentiation of inorganic and organometallic species based on their molecular form and oxidation state. researchgate.net The ability to couple ES-MS with different separation techniques and its compatibility with a range of analytes make it an indispensable technique in the field of elemental and molecular speciation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Assessment and Solution Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary measurement method that provides detailed information about the structure and purity of chemical compounds. mdpi.com In the context of trimethyllead analysis, NMR is crucial for assessing the purity of trimethyllead compounds and for studying their behavior in solution. at-spectrosc.comacs.org It is a non-destructive technique that allows for the quantification of known components in a sample, as the signal intensities are directly proportional to the number of nuclei. mdpi.com

NMR is particularly valuable for the impurity assessment of reference materials. at-spectrosc.comrsc.org By analyzing the NMR spectrum, minor signals from impurities can be detected, which is essential for the accurate certification of reference materials. mdpi.com For instance, in the certification of aqueous trimethyllead reference materials, NMR spectroscopy, alongside HPLC-ICP-MS, was used for impurity assessment. at-spectrosc.comrsc.orgat-spectrosc.com

Furthermore, NMR has been extensively used to study the solution chemistry of trimethyllead, including its complexation with various ligands. acs.orgacs.org Studies have utilized ¹H NMR to investigate the interaction of trimethyllead with sulfhydryl-containing amino acids and glutathione. acs.orgacs.org These studies provide insights into the binding mechanisms and the formation of different trimethyllead complexes in biological systems. The chemical shifts in the NMR spectrum can be used to calculate formation constants for these complexes. acs.org

Isotope Dilution Techniques for Enhanced Accuracy

Isotope dilution analysis (IDA) is a powerful technique for achieving high accuracy and precision in elemental and speciation analysis. acs.org When coupled with mass spectrometry, such as inductively coupled plasma mass spectrometry (ICP-MS), species-specific isotope dilution mass spectrometry (SS-IDMS) can provide highly accurate determinations of trimethyllead in various samples. acs.org

The principle of isotope dilution involves the addition of a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. acs.orgacs.org By measuring the altered isotopic ratio in the mixture, the concentration of the analyte in the original sample can be determined with high accuracy, as the measurement is not dependent on sample matrix effects or analyte recovery. acs.orgacs.org

A species-specific GC/ICP-IDMS method has been developed for the determination of trimethyllead (Me₃Pb⁺) in biological and environmental samples. acs.org This method involves the synthesis of a ²⁰⁶Pb-enriched trimethyllead spike. acs.org The concentration of the spike solution is determined by reverse isotope dilution analysis. acs.org The accuracy of this method has been validated using certified reference materials. acs.org Isotope dilution techniques have also been incorporated into HPLC-ICP-MS methods for lead speciation, further enhancing the reliability of the measurements. plymouth.ac.uk

Development and Validation of Certified Reference Materials for Environmental Monitoring

Certified Reference Materials (CRMs) are indispensable for ensuring the quality and comparability of analytical measurements. at-spectrosc.comresearchgate.netrsc.org In the context of trimethyllead monitoring, CRMs are needed to verify the performance of analytical techniques and for quality control of determinations in environmental matrices like urban dust and rainwater. researchgate.netrsc.orgdss.go.th The development of CRMs involves rigorous procedures, including homogeneity and stability studies, and inter-laboratory certification campaigns. at-spectrosc.comdss.go.th

Homogeneity and Stability Studies of Trimethyllead Reference Materials

The homogeneity and stability of candidate reference materials are critical for their viability as CRMs. dss.go.thcapes.gov.br Homogeneity studies are conducted to ensure that the analyte is uniformly distributed throughout the entire batch of the material. For example, in the preparation of an artificial rainwater reference material containing trimethyllead, the between-bottle homogeneity was verified by analyzing randomly selected bottles. dss.go.th The results showed no significant differences between the between-bottle variance and the method variance, indicating the material was homogeneous. dss.go.th

Stability studies are performed to assess the integrity of the analyte in the reference material over time and under specific storage conditions. dss.go.th For the artificial rainwater CRM, the stability of the trimethyllead content was tested over a period of 12 months at 4°C, with further verification after 37 months. dss.go.th While the initial analytical results were suitable for certification, long-term stability issues prevented its final certification. researchgate.netrsc.orgdss.go.th In contrast, two aqueous trimethyllead calibrant CRMs, GBW(E)080971 and GBW(E)080972, underwent detailed homogeneity and stability studies as part of their certification. at-spectrosc.comrsc.orgat-spectrosc.com

Inter-laboratory Certification Programs and Quality Control

Inter-laboratory certification programs are essential for assigning a certified value to a reference material and for assessing the state of the art of analytical methods. researchgate.netrsc.orgdss.go.th These programs involve multiple laboratories analyzing the candidate CRM using their own established methods. The Standards, Measurements and Testing Programme (formerly BCR) has conducted inter-laboratory studies to improve the determination of trimethyllead in urban dust and artificial rainwater. researchgate.netrsc.orgdss.go.th

For the certification of the aqueous trimethyllead CRMs (GBW(E)080971 and GBW(E)080972), an inter-laboratory co-certification campaign involving five independent laboratories was conducted. rsc.org Such programs not only provide the data for certification but also help identify potential issues with analytical methodologies and promote improvements in quality control across different laboratories. dss.go.th The urban dust reference material CRM 605, certified for its trimethyllead content, is an outcome of such efforts and serves as a valuable tool for quality control in environmental analysis. acs.orgdss.go.theuropa.eu

Environmental Biogeochemistry and Fate of Trimethyllead Acetate

Environmental Pathways and Distribution of Organolead Compounds

The use of tetraalkyllead (R4Pb) compounds as gasoline additives has been a primary source of organolead compounds in the environment. researchgate.net These compounds, including trimethyllead (B1239934) acetate (B1210297), enter the environment through various pathways. Although historically the focus has been on inorganic lead, the specific hazards of organolead compounds are significant. researchgate.net The development of sensitive analytical methods has been crucial in understanding the biogeochemical cycle of organic lead. researchgate.net

Organolead compounds are found in various environmental compartments, including air, water, soil, sediment, and biota. acs.org Ionic alkyllead species, such as trimethyllead (Me3Pb+), are relatively persistent intermediates that form during the environmental breakdown of tetraalkyllead compounds. researchgate.net While vehicle emissions have been a major contributor, it is now understood that organolead species can also arise from naturally occurring biotic or abiotic processes. nih.gov The distribution of these compounds is widespread, with their presence confirmed in diverse locations, from industrial areas to remote marine environments. tandfonline.com For example, studies on mussels have shown the presence of trimethyllead, suggesting it can be a good bioindicator for this specific chemical. acs.org The distribution in aquatic systems shows that seawater often contains tri- and dialkyllead compounds, while organisms like mussels may accumulate tetraethyllead (B6334599) more efficiently. tandfonline.com

Biomethylation and Demethylation Processes of Lead Species in Natural Systems

The transformation of lead in the environment involves both the addition (methylation) and removal (demethylation) of methyl groups. These processes are critical in determining the mobility, persistence, and toxicity of lead species.

The formation of tetramethyllead (B1204573) from the conversion of lead(II) and trimethyllead(IV) acetate in sediments has been a subject of considerable debate. oieau.fr Some studies have suggested that this is a biotic process, mediated by microorganisms. oieau.frinchem.org For instance, Wong and collaborators reported that microorganisms in lake sediments could transform inorganic and organic lead compounds into volatile tetramethyllead. inchem.org

Conversely, other researchers have argued that these methylation processes are abiotic, resulting from chemical disproportionation. oieau.fr One proposed abiotic mechanism for the conversion of trimethyllead acetate to tetramethyllead in anaerobic systems involves the formation of an intermediate sulfide (B99878) that subsequently decomposes. inchem.org It is also possible that lead methylation occurs through an abiotic pathway that is mediated by biological processes, such as the production of biogenic sulfide. oieau.fr This makes a sharp distinction between biotic and abiotic processes difficult. oieau.fr

Furthermore, transmethylation reactions, where methyl groups are transferred from other organometallic compounds, can also contribute to the formation of methylated lead species. For example, alkyllead compounds can transfer their methyl groups to tin ions in both biotic and abiotic systems, with the presence of sediment enhancing these reactions. publications.gc.ca

Microorganisms play a pivotal role in the transformation and mobility of metals, including lead, in contaminated environments. wiley.comamazonaws.com Microbial activities can alter the chemical form (speciation) of metals, which in turn affects their solubility, bioavailability, and toxicity. wiley.comnih.gov These transformations can be part of the natural biogeochemical cycling of elements. amazonaws.com

Microbes can influence metal speciation through various mechanisms, including redox conversions and the interconversion of inorganic and organic forms, such as methylation and demethylation. core.ac.uk For example, some bacteria can obtain energy by oxidizing metals. core.ac.uk The interaction between microbes and metals is influenced by environmental conditions like pH and redox potential. wiley.com Microbial activities can also indirectly affect metal solubility by altering the physical and biochemical properties of the soil. wiley.com For instance, the production of extracellular metabolites by microorganisms can lead to the precipitation and immobilization of lead ions. frontiersin.org

The following table summarizes the influence of various factors on microbial-mediated lead remediation:

| Factor | Influence on Microbial Activity and Lead Speciation |

| pH | Affects microbial biomass, enzyme activity, and the precipitation of lead. Low pH can increase lead mobility, while higher pH (8-9) can promote biomineralization into lead carbonate. frontiersin.org |

| Temperature | Impacts microbial growth rate, biomass production, and enzyme activities related to lead binding. Optimal temperatures can enhance the efficiency of lead removal by microbes. frontiersin.org |

| Organic Matter | Can act as a chelating agent, potentially increasing the availability of trace elements. However, it can also reduce metal bioavailability through adsorption. muk.ac.ir |

Controversies Surrounding Biotic vs. Abiotic Methylation of Trimethyllead in Sediments

Atmospheric Degradation and Environmental Scavenging of Organolead Precursors

Tetraalkyllead compounds, the precursors to ionic alkyllead species like trimethyllead, are subject to degradation in the atmosphere. inchem.org These compounds can be broken down by ultraviolet light and reactions with atmospheric trace chemicals such as halogens, acids, and oxidizing agents. inchem.org The decomposition of tetraalkyllead in the atmosphere is a significant pathway leading to the formation of more persistent ionic alkyllead species (R3Pb+ and R2Pb2+). researchgate.net

The decay of these organolead precursors appears to be relatively rapid. researchgate.net The degradation products, including trimethyllead, can then be deposited onto surfaces through wet and dry deposition. Studies have analyzed organolead concentrations in various environmental samples, including air and rainwater, to understand their atmospheric chemistry and fate. researchgate.net

Presence and Transformation of Trimethyllead Compounds in Diverse Environmental Compartments

Trimethyllead compounds, along with other alkyllead species, have been detected in a wide array of environmental compartments. acs.org Their presence has been confirmed in air, rainwater, surface waters, street dust, sediment, soil, and various organisms. acs.org

In aquatic environments, different alkyllead species exhibit different distributions. For instance, seawater may predominantly contain tri- and dialkyllead compounds. tandfonline.com In sediments, trimethyllead has been detected, although sometimes only in trace amounts. tandfonline.com The transformation of lead species in the environment is a complex process. In soils treated with inorganic lead, a small percentage can be transformed into organic lead species like trimethyllead and triethyllead (B1240127). doi.org Conversely, in soils treated with trimethyllead, a significant portion can be transformed into the more stable inorganic lead form, Pb2+. doi.org

The presence of trimethyllead in organisms like mussels at relatively constant levels, even in reference sites, has led to suggestions of environmental methylation of lead, although the evidence for this process remains somewhat weak. acs.org

Adsorption and Transport Dynamics in Soil and Water Systems

The movement of trimethyllead and other organolead compounds through soil and water is heavily influenced by adsorption processes. Organolead compounds tend to adsorb onto soil and sediment particles, which affects their mobility and bioavailability. core.ac.uk

The low solubility and hydrophobic nature of many organo-species make them susceptible to adsorption on both soluble and insoluble particles in water. core.ac.uk The extent of adsorption is influenced by several factors, including the concentration of the species, the amount of organic matter, the nature and size of particles, and salinity. core.ac.uk

Soil organic matter plays a crucial role in the adsorption of organolead compounds. uni-bayreuth.de The strong adsorption of trimethyllead onto soil organic matter is attributed to electrostatic interactions and complexation. uni-bayreuth.de This high adsorption capacity, particularly in soils with high organic matter content, significantly reduces the leaching of alkyllead compounds to groundwater. core.ac.uk Iron and manganese oxides in soil can also influence the adsorption of both organolead and inorganic lead by forming stable complexes. core.ac.uk The interaction with environmental colloids is another key factor, as the binding affinity to these particles influences the mobility and distribution of organometallic species. researchgate.net

Molecular and Cellular Mechanistic Research Involving Trimethyllead Acetate

Molecular Interactions with Biological Macromolecules

The interaction of trimethyllead (B1239934) acetate (B1210297) with essential biological macromolecules, particularly proteins, is a key area of investigation. These interactions can disrupt normal cellular function and are central to the compound's biological activity.

Research has shown that organotin compounds, which are analogous to organolead compounds, have an affinity for sulfhydryl groups in proteins. iucr.org The binding of triorganotin compounds is often directed towards cysteine residues. iucr.org While lead is classified as a class B metal that can interact with sulfhydryl groups, it also shows reactivity towards hydroxyl groups. iucr.orgiucr.org In crystallographic studies, trimethyllead acetate (TMLA) has been used as a heavy-atom derivative to phase protein structures. iucr.orgiucr.org For instance, TMLA was shown to react with the FcγRIII receptor. iucr.orgiucr.org This interaction is not solely dependent on the presence of reduced cysteine residues but also on the specific conformation of the binding pocket. iucr.org

In studies with the organomercurial lyase MerB, trimethyllead (TML) was found to bind to the aspartate residue D99. researchgate.net This initial binding, however, did not lead to cleavage of the trimethyllead molecule, unlike other organometallic compounds. researchgate.net This highlights the specificity of protein-organometal interactions.

Table 1: Research Findings on this compound's Interaction with Proteins

| Research Focus | Key Finding | Reference |

|---|---|---|

| Heavy-atom derivatization | This compound reacts with the FcγRIII receptor, indicating its ability to bind to proteins. | iucr.orgiucr.org |

| Interaction with MerB | Trimethyllead binds to the D99 residue of MerB but is not cleaved by the enzyme. | researchgate.net |

| Crystallography | Used as a heavy-atom derivative for phasing in protein crystallography. | ucla.eduacs.org |

At the cellular level, the trimethyllead cation can interact with various components. Once inside the cytoplasm, lead ions can influence organelles like the vacuole. academie-sciences.fr In plant cells, the vacuole is crucial for homeostasis and signaling. academie-sciences.fr Studies on red beet taproot vacuoles using the patch-clamp technique have demonstrated that trimethyllead chloride, a related compound, can block slowly activating (SV) channels in a concentration-dependent manner. academie-sciences.fracademie-sciences.frnih.gov This interaction leads to a significant decrease in the open probability of these channels. academie-sciences.fracademie-sciences.frnih.gov

The binding site of trimethyllead on these channels is suggested to be located outside the channel's selectivity filter. academie-sciences.frnih.gov This is supported by the observation that while the probability of the channel opening is drastically reduced, the unitary conductance of the single channels is only slightly decreased. academie-sciences.frnih.gov

Binding to Protein Sulfhydryl Groups and Associated Research

Biochemical Perturbations Induced by Trimethyllead Species

The presence of trimethyllead species within a biological system can lead to significant biochemical disturbances, including the induction of oxidative stress and the modulation of enzyme activity.

While direct studies on this compound and oxidative stress are limited in the provided search results, the neurotoxicity of the related compound trimethyltin (B158744) (TMT) is believed to involve oxidative stress pathways. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. encyclopedia.pub This can lead to damage of cellular components like lipids, proteins, and DNA. encyclopedia.pub In the context of neurodegenerative diseases, oxidative stress is a common underlying factor. encyclopedia.pub For example, trimethylamine (B31210) N-oxide (TMAO), another trimethyl compound, has been shown to promote oxidative stress by inhibiting the expression of Nrf2 and its downstream antioxidant enzymes. nih.gov Similarly, exposure to trimethyltin chloride has been found to induce oxidative stress in grass carp (B13450389) kidney cells, leading to increased levels of ROS and malondialdehyde (MDA), and inhibited activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Trimethyllead compounds can modulate the activity of various enzymes. As seen in the interaction with MerB, trimethyllead can bind to an enzyme without being a substrate, effectively acting as an inhibitor. researchgate.net In the study of SV channels in red beet vacuoles, trimethyllead chloride significantly reduced the macroscopic current by inhibiting channel activity. academie-sciences.fr

Enzyme activity can be modulated through various mechanisms, including competitive inhibition, where an inhibitor binds to the active site, or allosteric modulation, where binding to a site other than the active site alters the enzyme's conformation and activity. wikilectures.eu The interaction of trimethyllead with the D99 residue of MerB, which is in the active site, suggests a competitive or direct binding mechanism of inhibition. researchgate.net The modulation of enzyme activity is a critical aspect of cellular regulation and its disruption can have significant physiological consequences. nih.govrsc.org

Table 2: Effects of Trimethyllead on Enzymatic and Channel Activity

| Biological Target | Effect of Trimethyllead Species | Mechanism | Reference |

|---|---|---|---|

| SV channels (red beet vacuoles) | Inhibition of current | Decreased open probability of channels | academie-sciences.fracademie-sciences.frnih.gov |

| Organomercurial lyase (MerB) | Binding without cleavage | Interaction with active site residue D99 | researchgate.net |

Oxidative Stress Induction as a Molecular Mechanism

Transport Across Biological Barriers at a Molecular Scale

The ability of a compound to cross biological barriers, such as cell membranes, is fundamental to its biological activity. nih.gov The transport of organolead compounds is a critical step preceding their intracellular effects. Alkyl lead compounds can be absorbed through the respiratory tract and skin. core.ac.uk

At the molecular level, transport across a biological membrane can occur via passive diffusion, facilitated diffusion, or active transport, and is influenced by the physicochemical properties of the molecule. nih.gov The lipophilic nature of organolead compounds facilitates their passage through the lipid bilayer of cell membranes. Once inside the cell, they can exert their effects on various intracellular targets. academie-sciences.fr The transport of drugs and other xenobiotics across biological barriers is a complex process that determines their distribution and potential toxicity within an organism. nih.govgate2brain.com

Advanced Applications of Trimethyllead Acetate in Structural Biology

Utility as a Heavy Atom Derivative in Protein Crystallography.nih.gov

The determination of a protein's three-dimensional structure through X-ray crystallography is often hindered by the "phase problem." nih.gov While various techniques have been developed to address this, the multiple isomorphous replacement (MIR) method remains one of the most successful approaches. nih.gov In this context, trimethyllead (B1239934) acetate (B1210297) has proven to be a highly effective heavy atom compound, often considered a first-choice for preparing isomorphous heavy atom derivatives. nih.govucla.edu Its success stems from its ability to bind to protein crystals without significantly disrupting the crystal lattice, a crucial requirement for isomorphous replacement. wisc.eduwikipedia.org

Principles of Multiple Isomorphous Replacement (MIR) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS/MIRAS).numberanalytics.comnumberanalytics.comnumberanalytics.comcam.ac.uknih.gov

Multiple Isomorphous Replacement (MIR) is a cornerstone technique in protein crystallography for solving the phase problem. numberanalytics.com It involves introducing heavy atoms into a protein crystal, which scatter X-rays more intensely than the lighter atoms of the protein (carbon, nitrogen, oxygen). wikipedia.orgnumberanalytics.com This process, known as derivatization, ideally does not alter the crystal's unit cell dimensions or symmetry, a condition known as isomorphism. wikipedia.orgnumberanalytics.com By collecting diffraction data from both the native protein crystal and at least two different heavy atom derivative crystals, the phase information for the protein's structure factors can be determined. cam.ac.ukruppweb.org The structure factor of the heavy atom derivative (FPH) is the vector sum of the native protein's structure factor (FP) and the heavy atom's structure factor (FH). ruppweb.org Analyzing the intensity differences between the native and derivative diffraction patterns allows for the calculation of the heavy atom positions, which in turn helps to resolve the phase ambiguity of the protein's diffraction data. wikipedia.orgruppweb.org

Single Isomorphous Replacement with Anomalous Scattering (SIRAS) is a related and powerful technique that combines the principles of isomorphous replacement with anomalous scattering. numberanalytics.comnumberanalytics.com This method requires only one heavy atom derivative. numberanalytics.com Anomalous scattering occurs when the X-ray energy is near the absorption edge of the heavy atom, causing a change in its scattering factor. numberanalytics.comnumberanalytics.com This effect leads to measurable differences in the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. nih.gov These differences, known as Bijvoet differences, provide additional phase information that can be used to resolve the inherent phase ambiguity of a single isomorphous replacement (SIR) experiment. nih.goviucr.org The combination of isomorphous and anomalous scattering data in SIRAS often yields more accurate phase information than SIR alone. numberanalytics.comnih.gov MIRAS (Multiple Isomorphous Replacement with Anomalous Scattering) extends this by using anomalous scattering data from multiple derivatives to further improve phase accuracy. nih.goviucr.org

Optimization of Derivative Preparation (Concentration, Soaking Time, Crystallization Conditions).wisc.edunumberanalytics.com

The successful preparation of a heavy atom derivative is a critical step that often requires careful optimization of several experimental parameters. The goal is to achieve a sufficient level of heavy atom substitution at a limited number of specific sites without disrupting the crystal lattice. wisc.edu This is typically achieved by systematically varying the concentration of the heavy atom reagent, the duration of the crystal soaking, and the composition of the crystallization medium. wisc.edunumberanalytics.com

For instance, in the structural determination of various proteins, crystals have been soaked in solutions containing trimethyllead acetate at concentrations ranging from 1 mM to 25 mM. wisc.eduuni-goettingen.de The soaking times can also vary significantly, from a few hours to several weeks, depending on the protein and the desired level of incorporation. wisc.eduuni-goettingen.de The pH of the soaking solution is another critical factor, as it can influence the reactivity of both the heavy atom compound and the protein's amino acid side chains. wisc.edu In some cases, co-crystallization, where the protein is crystallized in the presence of the heavy atom compound, can be an effective alternative to soaking. numberanalytics.com The quality of the resulting derivative is assessed by X-ray diffraction to ensure that the crystal remains isomorphous to the native crystal and that significant and interpretable intensity changes have occurred. numberanalytics.com

Binding Site Characterization and Localization within Protein Structures.wisc.edunih.gov

This compound typically interacts with specific amino acid residues on the protein surface. A common binding motif involves the carboxylate side chains of glutamate (B1630785) and aspartate residues. wisc.edunih.gov For example, in the structure of apolipophorin-III, this compound was found to bind to a single site, near the side chain of a glutamate residue. wisc.edu Similarly, in a high-potential iron-sulfur protein, two of the three lead binding sites were located between the side chains of glutamate residues. wisc.edu

However, the binding is not exclusively limited to acidic residues. In the case of cytochrome c₂ from Rhodobacter capsulatus, the single lead binding site was not near any glutamate residues but was instead located at the interface between two protein molecules in the crystal lattice. wisc.edu The localization of these heavy atom binding sites is a crucial step in the phasing process. It is typically achieved by calculating a difference Patterson map, which reveals the vectors between the heavy atoms in the unit cell. wikipedia.org Once the heavy atom positions are determined, this information is used to calculate initial protein phases, which can then be refined and improved through techniques like solvent flattening and molecular averaging. nih.govnih.gov

Case Studies in Protein Structure Determination Utilizing this compound Derivatives.wisc.edu

This compound has been instrumental in determining the structures of a wide array of proteins, including both enzymes and non-enzymatic proteins. wisc.edu

Enzyme Structures (e.g., Pyrrolysyl-tRNA Synthetase, Acetate Kinase, Inositol 1,3,4,5,6-Pentakisphosphate Kinase, 4-Chlorobenzoyl-CoA Dehalogenase, Chorismate Mutase).uni-goettingen.denih.govacs.orgpnas.orgnih.gov

The utility of this compound is highlighted in the structural studies of several key enzymes.

4-Chlorobenzoyl-CoA Dehalogenase : The three-dimensional structure of this enzyme from Pseudomonas sp. strain CBS-3 was solved using multiple isomorphous replacement. nih.govacs.org The enzyme, a trimer, catalyzes the hydrolysis of 4-chlorobenzoyl-CoA. nih.govacs.org The structure revealed that each subunit has two domains, with the active site located at the interface of two subunits. pnas.org Key catalytic residues, Asp 145 and His 90, were identified, providing insight into the enzyme's mechanism which involves the formation of a Meisenheimer intermediate. nih.govacs.orgnih.gov

Chorismate Mutase : In the structural determination of chorismate mutase, this compound was one of three heavy-atom compounds used to generate usable derivatives. uni-goettingen.de Crystals were soaked in a 25 mM solution of this compound for 10 days, which, along with other derivatives, allowed for the successful phasing and structure solution. uni-goettingen.de

Interactive Data Table: this compound in Enzyme Structure Determination

| Enzyme | Organism | Derivative Preparation Conditions | Key Structural Insights |

|---|---|---|---|

| 4-Chlorobenzoyl-CoA Dehalogenase | Pseudomonas sp. strain CBS-3 | MIR with multiple heavy atoms | Trimeric structure; active site involves Asp 145 and His 90. nih.govacs.orgpnas.org |

| Chorismate Mutase | Not Specified | Soaked in 25 mM this compound for 10 days | Contributed to successful MIR phasing. uni-goettingen.de |

Non-Enzymatic Protein Structures (e.g., Fibrinogen E5 Fragment, High-Potential Iron-Sulfur Protein, Apolipophorin-III, Cytochrome c₂).wisc.edunih.govpnas.orgpnas.orgnih.govnih.govsci-hub.secapes.gov.br

This compound has also been crucial for elucidating the structures of various non-enzymatic proteins.

Fibrinogen E5 Fragment : The high-resolution crystal structure of the central region of bovine fibrinogen, the E5 fragment, revealed a dimeric structure where the two halves are linked by disulfide bonds and noncovalent contacts. pnas.orgpnas.orgnih.gov This structure provides detailed insights into the initial stages of fibrin (B1330869) clot formation. pnas.org

High-Potential Iron-Sulfur Protein (HiPIP) : For the small HiPIP from Ectothiorhodospira halophila, containing only 71 amino acids, preparing isomorphous derivatives with platinum or mercury compounds was unsuccessful. wisc.edu this compound, however, proved to be an excellent derivative, enabling the determination of the protein's structure. wisc.edunih.govsci-hub.secapes.gov.br The lead atoms were found to bind between glutamate residues. wisc.edu

Apolipophorin-III : The structure of this insect apolipoprotein was determined to 3.0 Å resolution using MIR with five heavy atom derivatives, including this compound. wisc.edu Despite the presence of 13 glutamate residues, this compound bound to only a single site at Glutamate 10. wisc.edu This specificity was critical for solving the Patterson function and subsequently phasing the other derivatives. wisc.edu

Cytochrome c₂ : The structure of cytochrome c₂ from Rhodobacter capsulatus was solved by MIR using four heavy atom derivatives. wisc.edunih.gov The Patterson function for the this compound derivative was the only one that could be readily solved by inspection, providing the initial phases necessary to solve the other derivatives and ultimately the entire molecular structure. wisc.edu The single lead binding site was located at the interface between two cytochrome molecules. wisc.edu

Interactive Data Table: this compound in Non-Enzymatic Protein Structure Determination

| Protein | Organism | Derivative Preparation Conditions | Key Structural Insights |

|---|---|---|---|

| Fibrinogen E5 Fragment | Bovine | MIR | Dimeric structure with extensive intermolecular contacts. pnas.orgpnas.orgnih.gov |

| High-Potential Iron-Sulfur Protein | Ectothiorhodospira halophila | Soaked in 20 mM this compound for 6 days | Overcame difficulties in derivatizing a small protein; lead bound to glutamate residues. wisc.edu |

| Apolipophorin-III | Locusta migratoria | MIR with five derivatives | Single, specific binding site at Glu 10 was key to phasing. wisc.edu |

| Cytochrome c₂ | Rhodobacter capsulatus | MIR with four derivatives | Lead derivative was essential for initial phasing; binding at a protein-protein interface. wisc.edunih.gov |

Theoretical and Computational Investigations of Trimethyllead Acetate

Molecular Modeling and Simulation of Trimethyllead (B1239934) Acetate (B1210297) Interactions

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of trimethyllead acetate with other molecules, which is particularly relevant in biological and environmental systems.

Molecular dynamics (MD) simulations, for instance, can model the movement of this compound and its interaction with biological macromolecules such as proteins. Although specific MD studies focusing solely on this compound are not abundant in publicly available literature, the principles of these simulations are well-established. Such simulations would involve defining a force field for the this compound molecule, which describes the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of forces on each atom and the subsequent simulation of their motion over time according to the laws of classical mechanics.

In the context of protein crystallography, this compound has been used as a heavy atom derivative to solve the "phase problem". nih.gov Molecular modeling is crucial in the process of building a structural model into the electron density map obtained from X-ray diffraction data. taylorfrancis.com For example, in the structure determination of the Escherichia coli maltose (B56501) O-acetyltransferase, crystals were co-crystallized with this compound to obtain the three-dimensional structure. acs.org While the primary role of this compound here is experimental, computational modeling is the subsequent step to interpret the diffraction data and build the final protein structure.

Similarly, molecular simulations can be applied to understand the binding of small molecules to proteins. In studies of the CLC-0 Cl- channel, molecular simulation techniques were used to predict the interaction with a blocking molecule, demonstrating the utility of these methods in understanding molecular recognition. acs.org Although not directly involving this compound, this illustrates the type of computational investigation that could be applied to study its interactions with biological targets.

Quantum Chemical Calculations on Trimethyllead Species

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, bonding, and reactivity of trimethyllead species. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule.

DFT calculations have been successfully used to predict various properties of organolead compounds. For example, DFT has been employed to calculate the intramolecular Pb–O distances in hypercoordinated organolead compounds, with results showing good agreement with experimental data from X-ray crystallography. allenpress.com Different basis sets, such as LanL2DZ and LACVP, have been utilized for heavy elements like lead in these calculations. allenpress.com The choice of functional, such as B3LYP, has been shown to be crucial for accurately predicting vibrational spectra (IR and Raman) of organometallic compounds. researchgate.net

For trimethyllead species, quantum chemical calculations can predict key molecular properties. While specific data for this compound is sparse in readily available literature, calculations on related trimethylplumbyl compounds have been performed. For instance, the geometrical parameters and quantum mechanical force fields of 3,3-dimethyl-1-(trimethylplumbyl)cyclopropene were calculated at the pseudopotential (HF/SDDAll) level. researchgate.net Such calculations provide insights into bond lengths, bond angles, and vibrational frequencies.

Relativistic effects are significant for heavy elements like lead and must be considered in accurate quantum chemical calculations. scispace.com These effects arise from the high velocity of core electrons, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. These relativistic effects influence the chemical and physical properties of lead compounds. scispace.com Modern computational chemistry programs can incorporate these effects, leading to more accurate predictions of molecular properties, such as NMR chemical shifts. acs.org A benchmark study on the calculation of 207Pb NMR chemical shifts highlighted the importance of using appropriate DFT functionals and relativistic approaches for accurate predictions. acs.org

Table 1: Representative Theoretical Data for Organolead Compounds

| Property | Compound | Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| Pb-O distance | (o-MeOC6H4CH2)PbPh3 | DFT (LACVP) | 3.45 Å | 3.362(4) Å | allenpress.com |

Computational Approaches in Environmental Fate Prediction and Kinetic Modeling

Computational models are essential for predicting the environmental fate and transport of chemical compounds, including organolead species like trimethyllead. These models integrate physical, chemical, and biological processes to estimate the distribution and persistence of a substance in the environment.

The environmental fate of organolead compounds is complex. Tetraalkyllead compounds can degrade in the atmosphere to form more stable trialkyllead and dialkyllead species. dss.go.th Trimethyllead is one of the persistent degradation products of tetraethyllead (B6334599) and tetramethyllead (B1204573), which were historically used as gasoline additives. acs.org

Computational models for environmental fate often rely on quantitative structure-activity relationships (QSARs) and quantitative structure-property relationships (QSPRs). These models use calculated molecular descriptors to predict properties like water solubility, octanol-water partition coefficient (Kow), andHenry's Law constant, which are crucial inputs for environmental transport and fate models. While specific QSAR models for this compound are not detailed in the searched literature, the general approach is widely used in environmental science.

Kinetic modeling can be used to describe the rates of transformation processes such as photolysis, hydrolysis, and biodegradation. For organolead compounds, atmospheric degradation pathways are particularly important. Computational chemistry can be used to calculate reaction rate constants for these degradation processes. For example, the reaction of trimethyllead with atmospheric oxidants like the hydroxyl radical (•OH) could be modeled to predict its atmospheric lifetime.

The development of analytical methods for detecting organolead species in environmental samples often goes hand-in-hand with computational studies to understand the detection mechanisms. researchgate.net While the focus is often on detection, the underlying chemical properties and reactivity data derived from computational work are fundamental to building accurate environmental fate models.

Future Research Directions and Unresolved Questions

Elucidating Complex Biogeochemical Cycling Pathways of Trimethyllead (B1239934) Acetate (B1210297)